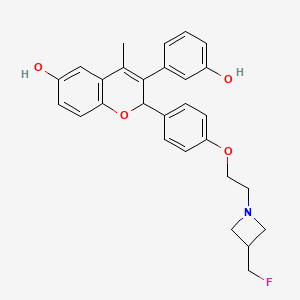

GDC-0927 Racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H28FNO4 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |

InChI |

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3 |

InChI Key |

KJAAPZIFCQQQKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

GDC-0927 Racemate: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) degrader (SERD).[1][2] This technical guide provides an in-depth overview of the mechanism of action of the GDC-0927 racemate, summarizing key preclinical data and experimental methodologies. GDC-0927 was developed to overcome resistance to existing endocrine therapies in ER-positive (ER+) breast cancer by promoting the degradation of the estrogen receptor alpha (ERα).[2]

Core Mechanism of Action: Estrogen Receptor Degradation

The primary mechanism of action of GDC-0927 is the degradation of ERα. Upon binding to the ligand-binding domain of ERα, GDC-0927 induces a conformational change in the receptor. This altered conformation is recognized by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the ERα protein. The depletion of cellular ERα levels effectively abrogates estrogen-dependent signaling pathways that drive the proliferation of ER+ breast cancer cells.

Signaling Pathway

The binding of estrogen to ERα triggers a cascade of events including receptor dimerization, nuclear translocation, and the transcription of genes involved in cell growth and proliferation. GDC-0927 disrupts this pathway at its origin by eliminating the receptor itself.

Quantitative Data Summary

The preclinical activity of GDC-0927 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

| ERα Degradation | MCF-7 | IC50 | 0.1 nM | [1][2] |

| ERα Degradation | MCF-7 | Emax | 97% | [1][2] |

| Cell Proliferation | MCF-7 | IC50 | 0.1 nM | [2] |

In Vivo Activity

| Model | Treatment | Dosage | Outcome | Reference |

| Tamoxifen-Resistant Breast Cancer Xenograft | GDC-0927 | 100 mg/kg, p.o. | Tumor Regression | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.

In-Cell Western Assay for ERα Degradation

This assay was utilized to quantify the degradation of ERα in cancer cells following treatment with GDC-0927.[2]

Protocol:

-

Cell Culture: MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of GDC-0927 or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Fixation and Permeabilization: The cells were fixed with formaldehyde and then permeabilized with a Triton X-100 solution.

-

Blocking: Non-specific binding sites were blocked using a blocking buffer.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody specific for ERα.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody was added to detect the primary antibody.

-

Normalization: A second fluorescent dye was used to stain the nuclei for cell number normalization.

-

Imaging and Analysis: The plates were scanned using a fluorescent imaging system, and the intensity of the ERα signal was quantified and normalized to the cell number. The IC50 and Emax values were calculated from the dose-response curves.

Tamoxifen-Resistant Breast Cancer Xenograft Model

This in vivo model was used to assess the anti-tumor efficacy of GDC-0927 in a setting that mimics clinical resistance.[2]

Protocol:

-

Tumor Implantation: Ovariectomized female nude mice were implanted subcutaneously with tamoxifen-resistant MCF-7 tumor fragments.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Initiation: Once tumors reached a predetermined volume, mice were randomized into treatment and control groups.

-

Drug Administration: GDC-0927 was administered orally at the specified dose and schedule (e.g., 100 mg/kg, daily). The control group received the vehicle.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study was terminated when tumors in the control group reached a predefined size or after a specific duration.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the GDC-0927-treated group to the vehicle-treated group.

Conclusion

GDC-0927 is a potent selective estrogen receptor degrader with a clear mechanism of action. By inducing the proteasomal degradation of ERα, it effectively shuts down a key driver of proliferation in ER+ breast cancer. The preclinical data demonstrate its high potency in vitro and its efficacy in a tamoxifen-resistant in vivo model, highlighting its potential as a therapeutic agent for endocrine-resistant breast cancer. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.

References

GDC-0927 Racemate: A Comprehensive Technical Guide to a Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that functions as a full antagonist of the estrogen receptor (ER). It has demonstrated significant preclinical activity in both wild-type and mutant estrogen receptor 1 (ESR1) patient-derived xenograft models of ER-positive breast cancer. This document provides an in-depth technical overview of GDC-0927, consolidating available data on its mechanism of action, preclinical efficacy, and clinical development. It includes structured data tables, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in the field of endocrine therapies.

Introduction

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. Selective estrogen receptor degraders (SERDs) are a class of therapeutic agents designed to overcome this resistance by not only antagonizing the ER but also promoting its proteasomal degradation. GDC-0927 is a second-generation SERD developed to offer improved oral bioavailability and efficacy over earlier agents.[1][2] This guide details the preclinical and early clinical profile of GDC-0927.

Mechanism of Action

GDC-0927 exerts its anti-tumor effects through a dual mechanism:

-

Estrogen Receptor Antagonism: It competitively binds to the estrogen receptor, blocking the proliferative signaling mediated by estrogen.

-

Estrogen Receptor Degradation: Upon binding, GDC-0927 induces a conformational change in the ER, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in total ER levels diminishes the cellular capacity to respond to estrogenic stimuli.[1][3]

This dual action makes GDC-0927 effective against both ligand-dependent and ligand-independent ER signaling, the latter often being a consequence of activating ESR1 mutations.[1]

Signaling Pathway

Quantitative Data

The preclinical and clinical data for GDC-0927 are summarized in the following tables for ease of comparison.

Table 1: In Vitro Activity of GDC-0927

| Parameter | Cell Line | Value | Reference |

| ERα Degradation Efficacy | MCF-7 | 97% | |

| ERα Degradation IC50 (active stereoisomer) | MCF-7 | 0.1 nM | |

| Cell Proliferation IC50 | MCF-7 | < 0.5 nM |

Table 2: In Vivo Efficacy of GDC-0927 in a Tamoxifen-Resistant Xenograft Model

| Animal Model | Treatment | Dosing | Outcome | Reference |

| Tamoxifen-Resistant MCF-7 Xenograft | GDC-0927 | 10-100 mg/kg/day, oral | Tumor Regression | [3] |

Table 3: Clinical Pharmacodynamics of GDC-0927 (NCT02316509)

| Biomarker | Assessment Method | Result | Reference |

| ER Occupancy | [18F]-fluoroestradiol (FES) PET | >90% reduction in FES uptake | [3] |

| ER Expression | Immunohistochemistry (IHC) | ~40% reduction in ER expression | [3] |

Table 4: Overview of Phase I Clinical Trial (NCT02316509)

| Parameter | Description |

| Study Design | Open-label, dose-escalation (3+3 design) and dose-expansion Phase I trial. |

| Patient Population | Postmenopausal women with ER+/HER2- locally advanced or metastatic breast cancer. |

| Treatment | GDC-0927 administered orally, once daily. |

| Dose Escalation | Starting at 600 mg/day with 400 mg increments up to 1,400 mg/day. |

| Primary Objective | To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). |

| Key Outcomes | MTD was not reached. The drug was generally well-tolerated. Evidence of target engagement and preliminary anti-tumor activity was observed. |

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of GDC-0927.

ERα Degradation Assay (In-Cell Western)

This protocol describes a method to quantify ERα protein levels in cells following treatment with a SERD.

Materials:

-

MCF-7 cells

-

96-well microplates

-

Cell culture medium

-

GDC-0927

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)

-

Primary antibody against ERα

-

Fluorescently labeled secondary antibody

-

Plate reader capable of detecting fluorescence

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.

-

Cell Treatment: Treat the cells with a serial dilution of GDC-0927 for a predetermined time (e.g., 24 hours). Include vehicle-only controls.

-

Fixation: After treatment, remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 5-10 minutes.

-

Blocking: Wash the cells with PBS and then block with blocking buffer for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-ERα antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Data Acquisition: Wash the cells again and acquire fluorescence intensity readings using a plate reader.

-

Data Analysis: Normalize the fluorescence signal of each well to a loading control (e.g., total protein stain or an antibody against a housekeeping protein). Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Experimental Workflow: ER Degradation Assay

Cell Proliferation Assay

This protocol outlines a method to assess the effect of GDC-0927 on the proliferation of ER+ breast cancer cells.

Materials:

-

MCF-7 cells

-

96-well microplates

-

Cell culture medium (phenol red-free)

-

GDC-0927

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate in phenol red-free medium.

-

Cell Treatment: After allowing the cells to adhere, treat them with a serial dilution of GDC-0927.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated controls and determine the IC50 value.

Tamoxifen-Resistant Breast Cancer Xenograft Model

This protocol describes the in vivo evaluation of GDC-0927 in a model of acquired resistance to endocrine therapy.

Materials:

-

Immunocompromised mice (e.g., female athymic nude mice)

-

Tamoxifen-resistant MCF-7 cells

-

Matrigel

-

Estrogen pellets (for initial tumor growth)

-

GDC-0927

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

-

Calipers for tumor measurement

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the housing conditions.

-

Tumor Implantation: Subcutaneously implant tamoxifen-resistant MCF-7 cells mixed with Matrigel into the flank of each mouse. Implant estrogen pellets to support initial tumor growth.

-

Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer GDC-0927 orally (e.g., daily by gavage) at various doses. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition or regression.

Logical Relationship: Preclinical to Clinical Development

Conclusion

GDC-0927 is a potent selective estrogen receptor degrader that has demonstrated promising preclinical activity, effectively inducing tumor regression in models of endocrine-resistant breast cancer. Early clinical data from the Phase I trial (NCT02316509) indicated that GDC-0927 was well-tolerated and showed evidence of target engagement. Despite these promising attributes, the clinical development of GDC-0927 was discontinued. The data and methodologies presented in this guide provide a valuable resource for the scientific community, contributing to the collective knowledge base for the development of next-generation endocrine therapies for ER+ breast cancer.

References

SRN-927 Racemate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SRN-927 racemate, a potent and selective estrogen receptor degrader (SERD). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Chemical Structure and Properties

SRN-927 racemate is a non-steroidal small molecule that acts as a selective antagonist and degrader of the estrogen receptor alpha (ERα). The racemate is an equimolar (50:50) mixture of the (S)- and (R)-enantiomers. The (S)-enantiomer is also known as GDC-0927.

Chemical Structure:

(S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol

Physicochemical Properties of SRN-927 Racemate

The following table summarizes the known and predicted physicochemical properties of SRN-927 and its racemate. It is important to note that much of the publicly available data pertains to the (S)-enantiomer, and experimental values for the racemate are limited. Racemates can sometimes have different physical properties, such as melting point and solubility, compared to their individual enantiomers.

| Property | Value | Source |

| CAS Number | 1443983-36-5 | [1] |

| Molecular Formula | C₂₈H₂₈FNO₄ | [1] |

| Molecular Weight | 461.52 g/mol | [1] |

| Appearance | Solid, Light yellow to yellow | |

| Solubility | Soluble in DMSO, not in water | [1] |

| Predicted Boiling Point | 664.6 ± 55.0 °C | |

| Predicted Density | 1.257 ± 0.06 g/cm³ | |

| Predicted pKa | 9.83 ± 0.10 | |

| Melting Point | Not experimentally reported for the racemate. |

Mechanism of Action and Signaling Pathway

SRN-927 racemate functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor alpha (ERα), which induces a conformational change in the receptor. This altered conformation targets the ERα protein for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα prevents its signaling activity, thereby inhibiting the growth and survival of ER-positive cancer cells.[2]

Signaling Pathway of SRN-927 Racemate

Caption: Mechanism of action of SRN-927 Racemate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of SRN-927 racemate. These protocols are based on established methods and can be adapted for specific laboratory conditions.

ERα Degradation Assay by Western Blot

This protocol outlines the procedure to assess the ability of SRN-927 racemate to induce the degradation of ERα protein in a cancer cell line such as MCF-7.

Experimental Workflow

Caption: Workflow for ERα Degradation Assay.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin

-

SRN-927 racemate stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of SRN-927 racemate (e.g., 0.1 nM to 1 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.

-

MCF-7 Cell Proliferation Assay

This assay measures the effect of SRN-927 racemate on the proliferation of ER-positive MCF-7 breast cancer cells.

Experimental Workflow

References

GDC-0927 Racemate: A Technical Guide to its IC50 on ER-alpha

This in-depth technical guide provides a comprehensive overview of the inhibitory and degradation activity of GDC-0927 racemate on Estrogen Receptor-alpha (ER-alpha). It is intended for researchers, scientists, and drug development professionals working in the field of oncology and endocrinology. This document details the quantitative potency of GDC-0927, the experimental methodologies for its evaluation, and the underlying molecular mechanisms of its action.

Quantitative Data Summary

GDC-0927 is a potent selective estrogen receptor degrader (SERD) that demonstrates significant activity against ER-alpha at nanomolar concentrations. The following table summarizes the key half-maximal inhibitory concentration (IC50) values for this compound.

| Parameter | Cell Line | IC50 Value | Reference |

| ER-alpha Inhibitory Activity | Not Specified | 0.2 nM | [1] |

| ER-alpha Degradation | MCF-7 | 0.1 nM | [2] |

| Cell Viability Reduction | MCF-7 | 0.21 nM | [1] |

Experimental Protocols

The determination of the IC50 values for this compound involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

ER-alpha Degradation IC50 Determination via In-Cell Western Assay

This assay quantifies the degradation of ER-alpha in cells treated with GDC-0927. The methodology is based on an in-cell western assay performed in MCF-7 breast cancer cells.[2]

1. Cell Culture and Treatment:

- MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

- Cells are then treated with a serial dilution of this compound for a specified period (e.g., 24 hours) to induce ER-alpha degradation.

2. Cell Fixation and Permeabilization:

- The culture medium is removed, and cells are fixed with a formaldehyde-based solution.

- Following fixation, cells are permeabilized using a detergent-based buffer to allow antibody access to intracellular proteins.

3. Immunostaining:

- A primary antibody specific to ER-alpha is added to each well and incubated to allow binding to the target protein.

- After washing, a secondary antibody conjugated to a fluorescent dye (e.g., an infrared dye) is added and incubated. This antibody will bind to the primary antibody.

- A second fluorescent dye that stains the nucleus or total protein can be used for normalization.

4. Data Acquisition and Analysis:

- The fluorescence intensity in each well is measured using an imaging system capable of detecting the specific wavelengths of the fluorescent dyes.

- The ER-alpha signal is normalized to the cell number (using the normalization stain).

- The percentage of ER-alpha degradation is calculated for each concentration of GDC-0927 relative to a vehicle-treated control.

- The IC50 value is determined by plotting the percentage of degradation against the logarithm of the GDC-0927 concentration and fitting the data to a sigmoidal dose-response curve.

ER-alpha Inhibitory Activity IC50 Determination via Competitive Binding Assay

This assay measures the ability of GDC-0927 to compete with a radiolabeled ligand for binding to ER-alpha.

1. Preparation of ER-alpha Source:

- ER-alpha can be obtained from recombinant sources or from cellular lysates of ER-alpha-expressing cells (e.g., MCF-7).

2. Competitive Binding Reaction:

- A fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol, is incubated with the ER-alpha preparation.

- Increasing concentrations of this compound are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

- Non-specific binding is determined in the presence of a high concentration of an unlabeled estrogen.

3. Separation of Bound and Free Ligand:

- After incubation, the bound radioligand is separated from the free radioligand using methods such as filtration or size-exclusion chromatography.

4. Quantification and Data Analysis:

- The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

- The percentage of specific binding of the radiolabeled ligand is calculated for each concentration of GDC-0927.

- The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the GDC-0927 concentration and fitting the data to a competitive binding curve.

Cell Viability IC50 Determination via MTT Assay

This colorimetric assay assesses the impact of GDC-0927 on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.

1. Cell Seeding and Treatment:

- MCF-7 cells are seeded in a 96-well plate and allowed to attach.

- The cells are then treated with various concentrations of this compound for a defined period (e.g., 72 hours).

2. MTT Incubation:

- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

- The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

3. Solubilization and Absorbance Measurement:

- A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

4. Data Analysis:

- The absorbance values are proportional to the number of viable cells.

- The percentage of cell viability is calculated for each GDC-0927 concentration relative to the vehicle-treated control cells.

- The IC50 value is determined by plotting the percentage of viability against the logarithm of the GDC-0927 concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

GDC-0927 functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to ER-alpha and inducing its degradation through the ubiquitin-proteasome pathway. This leads to the downregulation of ER-alpha signaling, which is crucial for the growth and survival of ER-positive breast cancer cells.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of GDC-0927.

ER-alpha Signaling and Degradation Pathway

Caption: ER-alpha signaling and GDC-0927-induced degradation pathway.

References

Pharmacological Profile of GDC-0927 Racemate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0927, also known as SRN-927, is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] Initially developed and evaluated as a racemate, a 50/50 mixture of its stereoisomers, subsequent research identified that the pharmacological activity resides primarily in a single enantiomer.[3] This guide provides a comprehensive overview of the pharmacological profile of GDC-0927 Racemate, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used for its characterization.

Mechanism of Action

GDC-0927 is a non-steroidal antagonist of the estrogen receptor (ER).[2] Upon binding to the ER, it induces a conformational change that leads to the degradation of the receptor, thereby inhibiting ER-mediated signaling pathways that are crucial for the growth and survival of ER-expressing cancer cells.[4] This dual action of antagonism and degradation classifies GDC-0927 as a SERD. Preclinical studies have shown that GDC-0927 fully antagonizes the response to estrogen and induces proteasomal degradation of the ER.[1]

Signaling Pathway

The binding of GDC-0927 to the estrogen receptor alpha (ERα) triggers a cascade of events leading to the degradation of the receptor and subsequent inhibition of downstream signaling. This process is crucial in hormone receptor-positive breast cancers that rely on estrogen signaling for their growth.

Caption: Mechanism of action of GDC-0927 as a Selective Estrogen Receptor Degrader (SERD).

Preclinical Pharmacology

In Vitro Activity

The racemate and its individual stereoisomers have been evaluated in various in vitro assays to determine their potency and efficacy.

Table 1: In Vitro Activity of this compound and Stereoisomers

| Compound/Isomer | Assay | Cell Line | IC50 (nM) | ERα Degradation Efficacy (%) | Reference |

| This compound | ERα Degradation | MCF-7 | Not specified | Not specified | [3] |

| GDC-0927 (Active Stereoisomer - 17ha) | ERα Degradation | MCF-7 | 0.1 | 97% | [3] |

| Inactive Stereoisomer (17hb) | ERα Degradation | MCF-7 | >10 | Not specified | [3] |

| This compound (SRN-927 Racemate) | ERα Inhibition | - | 0.2 | Not specified | [3] |

| This compound (SRN-927 Racemate) | Cell Viability | MCF7 | 0.21 | Not specified | [3] |

In Vivo Activity

GDC-0927 has demonstrated dose-dependent antitumor activity in patient-derived xenograft (PDX) models of ER-positive breast cancer, including those with ESR1 mutations.[1] The efficacious dose range in these models was found to be 10–100 mg/kg/day, and it was well-tolerated.[1]

Clinical Pharmacology

A Phase I, open-label, dose-escalation study (NCT02316509) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of GDC-0927 in postmenopausal women with locally advanced or metastatic ER-positive, HER2-negative breast cancer.[1][4]

Table 2: Summary of Phase I Clinical Trial of GDC-0927

| Parameter | Finding | Reference |

| Patient Population | 42 postmenopausal women with ER+/HER2- metastatic breast cancer. | [5] |

| Dosing | Once daily oral administration, starting at 600 mg/day with 400 mg increments in dose escalation. | [1] |

| Safety and Tolerability | Generally well-tolerated. The most common adverse events were nausea, constipation, diarrhea, arthralgia, fatigue, hot flush, back pain, and vomiting. No maximum tolerated dose was reached. | [5] |

| Pharmacokinetics | Supported once-daily dosing. | [5] |

| Target Engagement | [¹⁸F]-fluoroestradiol (FES)-PET scans showed a >90% reduction in FES uptake, indicating significant ER occupancy. | [5] |

| ER Degradation | On-treatment biopsies showed an average of ~40% reduction in ER protein expression. | [5] |

| Antitumor Activity | Preliminary evidence of antitumor activity was observed in heavily pretreated patients, including those with ESR1 mutations. 12 patients (29%) achieved clinical benefit, and 17 patients (41%) had a best overall response of stable disease. | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below as representative protocols.

ERα Degradation Assay (In-Cell Western)

This assay is used to quantify the degradation of the ERα protein in cells following treatment with a compound.

Caption: A typical workflow for an In-Cell Western assay to measure ERα degradation.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its individual stereoisomers for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: The cells are washed with PBS, then fixed with a formaldehyde solution, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.[6]

-

Blocking: Non-specific antibody binding sites are blocked using a blocking buffer.[6]

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERα.

-

Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Imaging and Analysis: The plates are scanned using an imaging system (e.g., Odyssey infrared imaging system), and the fluorescence intensity, which is proportional to the amount of ERα protein, is quantified.[6]

MCF-7 Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of ER-positive MCF-7 breast cancer cells.

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-free medium.[7]

-

Compound Treatment: After a period of hormone deprivation to synchronize the cells, they are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.[7]

-

Quantification of Proliferation: Cell proliferation can be measured using various methods:

-

Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.[8]

-

Luminescence-based Viability Assay: A reagent such as CellTiter-Glo is added, which measures ATP levels as an indicator of cell viability.

-

DNA Synthesis Assay: Incorporation of a labeled nucleoside, such as BrdU or EdU, into newly synthesized DNA is quantified.[9]

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Caption: General workflow for establishing and utilizing a breast cancer xenograft model.

Protocol:

-

Tumor Implantation: ER-positive human breast cancer cells (e.g., MCF-7) or fragments from a patient's tumor are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[10][11]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into groups and treated daily with GDC-0927 (e.g., 10-100 mg/kg) or vehicle control via oral gavage.[1]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as measuring ERα levels.

Conclusion

This compound is a precursor to the potent and selective estrogen receptor degrader, GDC-0927. The pharmacological activity resides in a single stereoisomer, which has demonstrated significant in vitro and in vivo antitumor effects in ER-positive breast cancer models. The Phase I clinical trial provided evidence of good tolerability, target engagement, and preliminary antitumor activity. This comprehensive profile underscores the potential of GDC-0927 as a therapeutic agent for ER-positive breast cancer.

References

- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomol.com [biomol.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 10. ichorlifesciences.com [ichorlifesciences.com]

- 11. dovepress.com [dovepress.com]

GDC-0927 Racemate and its Interaction with ESR1 Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GDC-0927, a non-steroidal, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD). It delves into the mechanism of action of GDC-0927, its clinical development, and particularly its activity in the context of estrogen receptor 1 (ESR1) mutations, a common mechanism of acquired resistance to endocrine therapies in ER-positive breast cancer. This document synthesizes data from preclinical studies and the first-in-human Phase I clinical trial (NCT02316509), presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts with signaling pathway and workflow diagrams. While GDC-0927 development was discontinued, the learnings from its clinical evaluation remain pertinent for the ongoing development of next-generation oral SERDs.

Introduction: The Challenge of ESR1 Mutations in ER+ Breast Cancer

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of its treatment.[1][2] However, a significant number of patients with advanced or metastatic disease eventually develop resistance to these therapies.[3] One of the key mechanisms of acquired resistance is the development of mutations in the ligand-binding domain (LBD) of the ESR1 gene.[2][4] These mutations, such as Y537S and D538G, render the ER constitutively active, independent of its natural ligand, estrogen, leading to continued tumor growth despite treatment with aromatase inhibitors or selective estrogen receptor modulators (SERMs) like tamoxifen.[2][4]

Selective estrogen receptor degraders (SERDs) represent a critical therapeutic strategy to overcome this resistance.[2] By not only antagonizing the receptor but also inducing its degradation, SERDs can effectively shut down ER signaling.[5] Fulvestrant, the first approved SERD, has demonstrated efficacy in patients with ESR1 mutations, but its intramuscular route of administration and suboptimal pharmacokinetic profile have prompted the development of orally bioavailable SERDs.[1][3] GDC-0927 (also known as SRN-927) emerged as one such novel, potent, non-steroidal, oral SERD.[1][6][7]

GDC-0927: A Profile

GDC-0927 is a small molecule that was designed to be a potent antagonist and degrader of the estrogen receptor.[1][8] It features a chromene core with an azetidine base side chain.[2][8] Preclinical studies demonstrated its ability to induce tumor regression in ER+ breast cancer patient-derived xenograft (PDX) models, including those harboring ESR1 mutations.[1][7][8]

Mechanism of Action

GDC-0927 exerts its anti-tumor effects through a dual mechanism:

-

ER Antagonism: It competitively binds to the estrogen receptor, blocking its interaction with estrogen and preventing the conformational changes required for transcriptional activation.

-

ER Degradation: Upon binding, GDC-0927 induces a conformational change in the ER protein that marks it for proteasomal degradation, thereby reducing the total cellular levels of the receptor.[5]

Interestingly, a Phase I study suggested that while GDC-0927 robustly engages the target, as evidenced by a greater than 90% reduction in [18F]-fluoroestradiol (FES) uptake on PET scans, the observed ~40% reduction in ER expression suggests that ER degradation may not be the primary driver of its antagonistic activity.[3][7][9][10] Instead, it is proposed that GDC-0927, similar to fulvestrant, markedly slows the intranuclear mobility of ER, leading to a potent suppression of its transcriptional activity.[11]

Figure 1: Simplified signaling pathway of GDC-0927's dual mechanism of action.

Clinical Development: The NCT02316509 Phase I Trial

The primary clinical investigation of GDC-0927 was a Phase I, open-label, dose-escalation study in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer (NCT02316509).[1][7][9] The study aimed to determine the safety, pharmacokinetics, and recommended Phase II dose of GDC-0927.[7][9]

Patient Demographics and Disposition

A total of 42 patients were enrolled and received GDC-0927 once daily.[7][9][10] The patient population was heavily pre-treated.

| Characteristic | Value |

| Number of Patients | 42 |

| Median Age | 62 years (range, 41-79) |

| Median Prior Regimens | 3 (range, 1-11) |

| ESR1 Mutation Status at Baseline | Data available for a subset of patients |

Note: Detailed baseline characteristics were not fully available in the public domain.

Safety and Tolerability

GDC-0927 was generally well-tolerated.[7][9] The maximum tolerated dose (MTD) was not reached.[7][9][10]

| Adverse Events (AEs) | Details |

| Most Common AEs | Nausea, constipation, diarrhea, arthralgia, fatigue, hot flush, back pain, and vomiting.[7][9][10] |

| Grade 4/5 AEs | None reported.[7][9][10] |

| Treatment-Related Serious AEs | None reported.[7][9][10] |

| AEs of Special Interest | Two patients experienced Grade 2 deep vein thrombosis and jugular vein thrombosis, both considered unrelated to GDC-0927.[7][9][10] |

Pharmacokinetics

Pharmacokinetic data supported once-daily dosing, with an observed accumulation of approximately 1.6-fold, consistent with the drug's half-life.[7][9]

Clinical Activity

While there were no complete or partial responses, evidence of anti-tumor activity was observed in this heavily pre-treated population, including in patients with ESR1 mutations.[7][9]

| Efficacy Endpoint | Result |

| Best Overall Response | Stable Disease: 17 patients (41%).[9][10] |

| Clinical Benefit Rate (CBR) | 12 patients (29%).[9][10] |

| Target Engagement | >90% reduction in FES uptake on PET scans.[3][9][10] |

| ER Expression Reduction | ~40% reduction.[3][9][10] |

Importantly, baseline levels of ER, progesterone receptor (PR), and mutant ESR1 circulating tumor DNA (ctDNA) did not correlate with clinical benefit.[7][9][10] This suggests that GDC-0927 has activity irrespective of the presence of these common resistance markers.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the clinical evaluation of GDC-0927.

[18F]-Fluoroestradiol (FES) PET Imaging

This pharmacodynamic assessment was used to measure target engagement.

Figure 2: Workflow for assessing target engagement using FES-PET scans.

-

Protocol: Patients underwent a baseline FES-PET scan before initiating treatment. A second scan was performed on-treatment (e.g., Cycle 2, Day 3, 18-24 hours after the Cycle 2, Day 2 dose).[10]

-

Principle: FES is a radiolabeled form of estrogen that is taken up by ER-positive tumors. A reduction in FES uptake on the on-treatment scan indicates that GDC-0927 is occupying the ER and blocking FES binding.

-

Outcome: The study demonstrated a >90% reduction in FES uptake, confirming robust target engagement by GDC-0927, independent of ESR1 mutation status.[3][9][10]

ESR1 Mutation Analysis from ctDNA

Circulating tumor DNA (ctDNA) from plasma samples was analyzed to detect ESR1 mutations.

-

Protocol: Plasma samples were collected at baseline, on-treatment, and at the end of treatment. ctDNA was isolated and analyzed for hotspot mutations in ESR1 (as well as other genes like PIK3CA and AKT1) using the BEAMing digital PCR assay.[1]

-

Principle: BEAMing (Beads, Emulsion, Amplification, and Magnetics) is a highly sensitive digital PCR method that allows for the detection and quantification of rare mutations in a background of wild-type DNA.

-

Outcome: The presence or absence of baseline ESR1 mutations in ctDNA did not correlate with clinical benefit from GDC-0927.[7][10]

In Vivo Xenograft Models

Preclinical efficacy was evaluated in patient-derived xenograft (PDX) models.

Figure 3: General workflow for evaluating GDC-0927 in PDX models.

-

Protocol: Tumor fragments from patients with ER+ breast cancer (both wild-type and ESR1-mutant) were implanted into immunocompromised mice. Once tumors were established, mice were treated daily with GDC-0927 (efficacious dose range of 10-100 mg/kg/day) or a vehicle control. Tumor growth was monitored over time.[1]

-

Principle: PDX models are considered more clinically relevant than traditional cell line xenografts as they better recapitulate the heterogeneity and biology of the original human tumor.

-

Outcome: GDC-0927 demonstrated dose-dependent anti-tumor activity, including tumor regression, in both ESR1-mutant and wild-type PDX models.[1][8]

Conclusion and Future Perspectives

GDC-0927 is a potent, oral SERD that demonstrated a favorable safety profile and robust target engagement in a Phase I clinical trial of heavily pre-treated patients with ER+/HER2- metastatic breast cancer.[1][7][9] It showed preliminary signs of anti-tumor activity, with 41% of patients achieving stable disease and 29% deriving clinical benefit, irrespective of baseline ESR1 mutation status.[9][10]

Despite these promising early results, the clinical development of GDC-0927 was discontinued.[2] The reasons for this decision were based on the totality of the clinical data.[2] Nevertheless, the experience with GDC-0927 has provided valuable insights for the field. It underscored the utility of FES-PET as a pharmacodynamic biomarker for ER-targeted therapies and confirmed that oral SERDs can achieve high levels of target engagement and clinical activity in patients with ESR1 mutations. The data generated from the GDC-0927 program has helped to inform the continued development of a new generation of oral SERDs that are now showing promise in later-phase clinical trials, offering new hope for patients with endocrine-resistant breast cancer.[12]

References

- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Emerging Role of ESR1 Mutations in Luminal Breast Cancer as a Prognostic and Predictive Biomarker of Response to Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. targetedonc.com [targetedonc.com]

Non-steroidal selective estrogen receptor antagonist GDC-0927

An Overview of the Non-steroidal Selective Estrogen Receptor Antagonist and Degrader

Introduction

GDC-0927 (also known as SRN-927 and RG6047) is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and selective estrogen receptor degrader (SERD).[1][2][3] Developed by Seragon Pharmaceuticals and later Genentech (a member of the Roche Group), GDC-0927 was engineered to overcome the limitations of existing endocrine therapies for ER-positive (ER+) breast cancer, particularly in the context of acquired resistance driven by ESR1 mutations.[3][4] It demonstrated robust preclinical activity, inducing tumor regression in ER+ breast cancer xenograft models, including those resistant to tamoxifen.[1] GDC-0927 advanced to a Phase I clinical trial for postmenopausal women with locally advanced or metastatic ER+/HER2-negative breast cancer.[5] Despite showing a favorable safety profile and evidence of target engagement, its development was discontinued in 2017 based on the totality of clinical data available at the time.[5] This guide provides a comprehensive technical overview of GDC-0927, consolidating preclinical and clinical data, experimental methodologies, and its mechanism of action.

Chemical and Physical Properties

GDC-0927 is characterized by a chromene core with an azetidine base side chain.[4] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | [4] |

| Molecular Formula | C28H28FNO4 | [4] |

| Molecular Weight | 461.5 g/mol | [4] |

| Acidic pKa | 6.1 | [6] |

| Basic pKa | 7.4 | [6] |

| logP | 5.4 | [6] |

Mechanism of Action

GDC-0927 exerts its anti-tumor effects through a dual mechanism of action: direct antagonism of the estrogen receptor and induction of its degradation. As a SERD, GDC-0927 binds to ERα, the primary driver of ER+ breast cancer, inducing a conformational change that marks the receptor for proteasomal degradation.[7] This reduction in cellular ERα levels effectively shuts down both ligand-dependent and ligand-independent ER signaling pathways, which are crucial for the growth and survival of ER+ breast cancer cells.[8][9]

Preclinical studies have shown that GDC-0927 is a more potent and complete ER antagonist compared to earlier SERDs like GDC-0810, and it lacks the partial agonist activity observed with some other modulators.[10] A key aspect of its mechanism is the immobilization of the ER within the nucleus, which significantly suppresses its transcriptional activity.[5] This leads to a more profound and sustained inhibition of ER signaling.

Preclinical Data

GDC-0927 demonstrated significant anti-tumor activity in various preclinical models of ER+ breast cancer.

In Vitro Activity

In cell-based assays, GDC-0927 showed high potency in inhibiting the proliferation of ER+ breast cancer cells and in degrading the ERα protein.

| Assay | Cell Line | Endpoint | Value | Reference |

| Cell Proliferation | MCF-7 | IC50 | < 0.5 nM | [1] |

| ERα Degradation | MCF-7 | Efficacy | 97% | [1] |

In Vivo Activity

GDC-0927 was evaluated in patient-derived xenograft (PDX) models, which are considered more clinically relevant than cell line-derived xenografts. It showed dose-dependent tumor regression in both ESR1 wild-type and mutant models, as well as in models resistant to tamoxifen.[8][9]

| Model Type | Key Findings | Dose Range | Reference |

| Tamoxifen-Resistant Xenograft | Demonstrated tumor regression and robust reduction of intratumoral ERα levels. | Not specified | [1] |

| ESR1 Mutant and Wild-Type PDX | Induced dose-dependent tumor regression. | 10-100 mg/kg/day | [9] |

Clinical Data: Phase I Trial (NCT02316509)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of GDC-0927 in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer.[5]

Study Design

A total of 42 patients were enrolled and received GDC-0927 once daily at doses ranging from 600 mg to 1400 mg.[11][12] The study employed a standard 3+3 dose-escalation design.[9]

Pharmacokinetics

Pharmacokinetic analyses showed that GDC-0927 exposure increased with escalating doses. Following once-daily dosing, an approximate 1.6-fold accumulation was observed, which was consistent with its half-life and supported a once-daily dosing schedule.[5][11] The maximum tolerated dose (MTD) was not reached.[11]

| Parameter | Dose | Value (Mean) | Reference |

| Cmax (ng/mL) | 600 mg | ~1500 | [8] (Estimated from graph) |

| 1000 mg | ~2500 | [8] (Estimated from graph) | |

| 1400 mg | ~3500 | [8] (Estimated from graph) | |

| Tmax (hours) | All doses | ~4-6 | [8] (Estimated from graph) |

| Accumulation (Steady State vs. Single Dose) | All doses | ~1.6-fold | [5][11] |

Pharmacodynamics

Target engagement was assessed through [18F]-fluoroestradiol (FES) PET scans, tumor biopsies, and analysis of circulating tumor DNA (ctDNA).

| Assessment | Method | Key Findings | Reference |

| ER Occupancy | FES-PET | >90% reduction in FES uptake from baseline. | [5][11] |

| ER Expression | Immunohistochemistry (IHC) | ~40% reduction in ER protein expression. | [5][11] |

| ER Pathway Modulation | Gene Expression Analysis | Suppression of ER pathway activity. | [8] |

| Genomic Alterations | ctDNA (BEAMing and NGS) | Reduction in ESR1 and PIK3CA mutant allele frequencies. | [8] |

Efficacy and Safety

No complete or partial responses were observed in the heavily pretreated patient population. However, there was evidence of anti-tumor activity.[5][11]

| Efficacy Endpoint | Result | Reference |

| Clinical Benefit Rate | 29% (12 patients) | [5][11] |

| Stable Disease (Best Overall Response) | 41% (17 patients) | [5][11] |

GDC-0927 was generally well-tolerated. The most common adverse events were primarily Grade 1 or 2 and included nausea, constipation, diarrhea, arthralgia, fatigue, and hot flushes.[5][11] There were no Grade 4 or 5 adverse events reported.[11]

Experimental Protocols

In-Cell Western Assay for ERα Degradation

This assay is used to quantify the levels of a target protein within cells in a microplate format.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of GDC-0927 or a vehicle control for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent-based buffer to allow antibody access to intracellular proteins.

-

Immunostaining: The plates are blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a fluorescently labeled secondary antibody.

-

Signal Detection: The fluorescence intensity in each well is measured using a plate reader. The signal is normalized to a housekeeping protein to account for variations in cell number.

-

Data Analysis: The percentage of ERα degradation is calculated relative to the vehicle-treated control.

MCF-7 Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of MCF-7 breast cancer cells.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates in estrogen-depleted medium and allowed to acclimate.

-

Compound Treatment: Cells are treated with a serial dilution of GDC-0927 in the presence of a low concentration of estradiol to stimulate proliferation.

-

Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The absorbance or luminescence values are used to generate a dose-response curve, from which the IC50 value (the concentration of compound that inhibits cell proliferation by 50%) is calculated.

Patient-Derived Xenograft (PDX) Models

PDX models involve the implantation of patient tumor tissue into immunodeficient mice.

-

Tumor Implantation: Fragments of a patient's ER+ breast tumor are surgically implanted into the mammary fat pad of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

Treatment: Mice are randomized into treatment groups and dosed with GDC-0927 (e.g., orally, once daily) or a vehicle control.

-

Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement, such as the levels of ERα protein.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.

Conclusion

GDC-0927 is a well-characterized non-steroidal selective estrogen receptor antagonist and degrader that showed significant promise in preclinical studies. Its dual mechanism of action, targeting both ER antagonism and degradation, offered a potential advantage in overcoming resistance to conventional endocrine therapies. The Phase I clinical trial demonstrated that GDC-0927 was well-tolerated and effectively engaged its target in patients with advanced ER+ breast cancer. While the development of GDC-0927 was ultimately discontinued, the data generated from its preclinical and clinical evaluation have provided valuable insights into the development of next-generation oral SERDs and the use of pharmacodynamic biomarkers to guide their clinical investigation. The learnings from the GDC-0927 program have contributed to the broader understanding of targeting the estrogen receptor in breast cancer and have helped pave the way for other novel endocrine therapies.

References

- 1. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Figure 2: [Time course of drug plasma...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for GDC-0927 Racemate in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0927 is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a non-steroidal antagonist of the estrogen receptor (ER), it has demonstrated significant activity in ER-positive breast cancer models.[1][2][3] GDC-0927 functions by binding to the estrogen receptor, leading to its ubiquitination and subsequent proteasomal degradation.[2] This mechanism of action effectively abrogates ER signaling, a key driver in the proliferation of ER-positive breast cancers. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of GDC-0927 racemate, focusing on its effects on cell viability, ERα degradation, and downstream signaling pathways in the MCF-7 breast cancer cell line.

Mechanism of Action: Estrogen Receptor Degradation

GDC-0927 exerts its anti-cancer effects by directly targeting and inducing the degradation of the estrogen receptor alpha (ERα). This distinguishes it from selective estrogen receptor modulators (SERMs) which primarily act by competitively inhibiting estrogen binding. The degradation of ERα removes the key signaling node for estrogen-dependent and -independent tumor growth.

References

- 1. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

GDC-0927 Racemate in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) degrader (SERD). It functions as a complete antagonist of the estrogen receptor, inhibiting ER signaling, and also induces the proteasomal degradation of the ERα protein.[1] Preclinical studies have demonstrated its efficacy in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer, including those harboring activating mutations in the estrogen receptor 1 (ESR1) gene, which are a common mechanism of acquired resistance to endocrine therapies.[1] Although the clinical development of GDC-0927 was discontinued, the preclinical data and methodologies associated with its evaluation in PDX models remain a valuable resource for researchers in the field of endocrine oncology and drug development.

These application notes provide a summary of the available information on the use of GDC-0927 in ER+ breast cancer PDX models, including its mechanism of action, efficacy data, and generalized experimental protocols.

Mechanism of Action: Targeting the Estrogen Receptor

GDC-0927 exerts its anti-tumor effects through a dual mechanism of action targeting the estrogen receptor alpha (ERα), a key driver of growth in the majority of breast cancers.

-

Full Antagonism: GDC-0927 binds to ERα and acts as a pure antagonist, completely blocking the binding of its natural ligand, estradiol. This prevents the conformational changes in the receptor that are necessary for the transcription of genes involved in cell proliferation and survival.[1]

-

ERα Degradation: Upon binding, GDC-0927 induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[1] This reduction in the total cellular levels of ERα further attenuates downstream signaling.

This dual mechanism makes GDC-0927 effective against both wild-type and mutant forms of ERα, including the ligand-binding domain mutations that confer resistance to other endocrine therapies like tamoxifen and aromatase inhibitors.[1]

GDC-0927 dual mechanism of action.

Efficacy in ER+ Breast Cancer PDX Models

GDC-0927 has demonstrated significant, dose-dependent anti-tumor activity in a range of ER+ breast cancer PDX models. A key advantage highlighted in preclinical studies is its efficacy in models with both wild-type and mutant ESR1.

Summary of In Vivo Efficacy

| PDX Model Type | GDC-0927 Dose Range (Oral) | Observed Effect | Citation |

| ER+ Wild-Type ESR1 | 10-100 mg/kg/day | Dose-dependent tumor growth inhibition and regression | [1] |

| ER+ Mutant ESR1 | 10-100 mg/kg/day | Dose-dependent tumor growth inhibition and regression | [1] |

Experimental Protocols

While highly detailed, step-by-step protocols from the primary developers are not publicly available, the following sections provide a generalized framework for conducting PDX studies with GDC-0927 based on standard practices in the field.

GDC-0927 Formulation and Administration

For preclinical in vivo studies, GDC-0927 is administered orally.

-

Formulation: While the specific vehicle used in the original preclinical studies is not detailed in the available literature, a common practice for oral administration of hydrophobic small molecules in mice is to formulate them in a vehicle such as:

-

0.5% (w/v) methylcellulose in sterile water.

-

A solution of 5-10% DMSO, 40% PEG300, 5% Tween 80, and sterile water.

-

Note: It is crucial to perform small-scale solubility and stability tests to determine the optimal vehicle for your specific batch of GDC-0927.

-

-

Administration:

-

Prepare the GDC-0927 formulation at the desired concentration.

-

Administer to mice via oral gavage using an appropriate gauge gavage needle.

-

The typical dosing volume for mice is 5-10 mL/kg.

-

Dosing is typically performed once daily.

-

Patient-Derived Xenograft (PDX) Model Workflow

The following workflow outlines the key steps for evaluating the efficacy of GDC-0927 in ER+ breast cancer PDX models.

Generalized workflow for a GDC-0927 PDX study.

1. Animal Models and Husbandry:

-

Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains) to ensure successful engraftment of human tumor tissue.

-

House animals in a specific pathogen-free facility in accordance with institutional guidelines.

-

For ER+ models, estrogen supplementation is often required. This can be achieved through subcutaneous implantation of slow-release estradiol pellets.

2. Tumor Implantation:

-

Cryopreserved ER+ PDX tumor fragments are thawed.

-

Under anesthesia, a small incision is made in the flank of the mouse.

-

A tumor fragment (typically 2-3 mm³) is implanted subcutaneously.

-

The incision is closed with surgical clips or sutures.

3. Tumor Growth Monitoring and Cohort Randomization:

-

Tumor growth is monitored regularly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

4. Treatment Administration:

-

Administer GDC-0927 or vehicle control orally on a predetermined schedule (e.g., once daily).

-

Monitor mice for any signs of toxicity, including body weight loss, changes in behavior, or signs of distress.

5. Efficacy Assessment:

-

Measure tumor volume 2-3 times per week.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm ERα degradation, immunohistochemistry for proliferation markers like Ki-67).

Data Interpretation and Troubleshooting

-

Variability: PDX models can exhibit greater inter-animal variability in tumor growth compared to cell line-derived xenografts. Ensure adequate group sizes to achieve statistical power.

-

Estrogen Dependence: Confirm the estrogen dependence of your ER+ PDX model. A cohort with estrogen withdrawal can serve as a positive control for endocrine therapy.

-

Toxicity: Monitor for potential off-target toxicities. While GDC-0927 was reported to be well-tolerated in preclinical models, it is important to monitor animal health closely.

Conclusion

GDC-0927 racemate serves as a valuable tool compound for preclinical research in ER+ breast cancer. Its dual mechanism of ER antagonism and degradation makes it particularly relevant for studying mechanisms of resistance to other endocrine therapies. The use of well-characterized ER+ PDX models, including those with defined ESR1 mutation status, in conjunction with the protocols outlined above, can provide significant insights into the biology of ER-driven cancers and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Western Blot Analysis of Estrogen Receptor (ER) Degradation by GDC-0927 Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, SERDs like GDC-0927 function by inducing the degradation of the estrogen receptor alpha (ERα) protein.[3] This mechanism of action effectively abrogates ERα signaling, a key driver of tumor growth in ER+ breast cancer. Western blot analysis is a fundamental technique to quantify the degradation of ERα induced by GDC-0927 in cancer cell lines. These application notes provide detailed protocols for the assessment of GDC-0927-mediated ERα degradation.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of GDC-0927 in inducing ERα degradation, primarily in the MCF-7 breast cancer cell line.

Table 1: In Vitro Efficacy of GDC-0927 in ERα Degradation

| Parameter | Cell Line | Value | Reference |

| ERα Degradation Efficacy | MCF-7 | 97% | [4][5] |

| ERα Degradation IC₅₀ | MCF-7 | 0.1 nM | [4] |

| MCF-7 Proliferation IC₅₀ | MCF-7 | 0.1 nM | [4] |

Table 2: Comparison of ERα Degradation Efficacy of GDC-0927 and a Related Compound

| Compound | ERα Degradation Efficacy (in vitro) | Antitumor Activity in Xenograft Model | Reference |

| GDC-0927 (17ha) | 97% | Tumor regression | [4][5] |

| Compound 5a | 91% | Inferior activity despite higher exposure | [4][5] |

Signaling Pathway

GDC-0927 induces the degradation of ERα through the ubiquitin-proteasome pathway. Upon binding to ERα, GDC-0927 induces a conformational change in the receptor, marking it for polyubiquitination by E3 ubiquitin ligases.[6][7] This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the ERα protein.[6][7][8][9]

Experimental Protocols

This section provides a detailed methodology for analyzing ERα degradation using Western blotting.

Experimental Workflow

Cell Culture

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line), ER-positive.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2.5 mM L-Glutamine.[10]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10][11]

-

Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.[10][11]

GDC-0927 Racemate Treatment

-

Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the GDC-0927 stock solution in culture medium to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest GDC-0927 treatment.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of GDC-0927 or vehicle control.

-

Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours). A 4-hour time point has been shown to be effective for observing ERα degradation.[12]

Cell Lysis

-

After treatment, place the 6-well plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) to each well.[13][14]

-

RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.

-

Important: Immediately before use, add a protease and phosphatase inhibitor cocktail to the RIPA buffer to prevent protein degradation.[14]

-

-

Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein extract) to new, pre-chilled tubes.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) Protein Assay Kit, following the manufacturer's instructions.

-

Normalize the protein concentrations of all samples by diluting with RIPA buffer.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an 8-10% SDS-PAGE gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Recommended ERα Antibodies and Dilutions:

-

Rabbit monoclonal [E115] to Estrogen Receptor alpha (ab32063): Recommended starting dilution for WB is 1:1000.

-

Mouse monoclonal [F-10] to Estrogen Receptor alpha (sc-8002): Recommended starting dilution for WB is 1:200.[15]

-

Rabbit polyclonal to Estrogen Receptor alpha (ab3575): Recommended starting dilution for WB is 1:1000.

-

Mouse monoclonal[16] to Estrogen Receptor alpha (MA1-310): Recommended starting dilution for WB is 4 µg/mL.

-

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Loading Control: To ensure equal protein loading, probe the same membrane for a loading control protein such as β-actin or GAPDH.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Analysis

-

Quantify the band intensities for ERα and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of ERα degradation for each GDC-0927 concentration relative to the vehicle-treated control. The formula is:

-

% Degradation = (1 - (Normalized ERα intensity of treated sample / Normalized ERα intensity of vehicle control)) * 100

-

References

- 1. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]

- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyubiquitination inhibition of estrogen receptor alpha and its implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand‐dependent switching of ubiquitin–proteasome pathways for estrogen receptor | The EMBO Journal [link.springer.com]

- 9. academic.oup.com [academic.oup.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. encodeproject.org [encodeproject.org]

- 12. elgenelim.com [elgenelim.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]